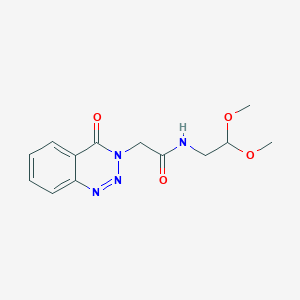

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

描述

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) linked via an acetamide bridge to a 2,2-dimethoxyethyl substituent. This structure combines the hydrogen-bonding capacity of the benzotriazinone moiety with the solubility-enhancing properties of the dimethoxyethyl group. The compound’s design aligns with strategies to balance lipophilicity and aqueous solubility, critical for pharmacological applications .

属性

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-20-12(21-2)7-14-11(18)8-17-13(19)9-5-3-4-6-10(9)15-16-17/h3-6,12H,7-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZDNWUVSCERAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the following steps:

Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkylating agents, halogenating agents, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings.

作用机制

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Quinazolinone Derivatives Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () replace the benzotriazinone core with a quinazolinone-thioacetamide hybrid.

2.1.2. Pyrimidinone and Thiazolidinone Analogs Compound 20 (), with a dihydropyrimidinone core, demonstrates how sulfur-containing heterocycles (e.g., thiazolyl groups) can alter electronic properties. The trifluoromethylbenzothiazole substituent in 20 increases lipophilicity, contrasting with the hydrophilic dimethoxyethyl group in the target compound .

Substituent Variations on Acetamide

Aromatic vs. Aliphatic Substituents

- N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (): The dimethylphenyl group enhances lipophilicity (logP ~3.5 estimated) but reduces water solubility (0.9 µg/mL at pH 7.4). In contrast, the dimethoxyethyl group in the target compound likely improves solubility due to ether oxygen hydrogen-bonding capacity .

Dimethoxyethyl-Containing Analogs

- 2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide (): This intermediate in praziquanamine synthesis shares the dimethoxyethyl group but lacks the benzotriazinone core. Its high yield (85.7%) suggests synthetic feasibility for similar acetamide derivatives, though pharmacological activity depends on the heterocyclic core .

Crystallography and Hydrogen Bonding

This contrasts with thioxothiazolidinone derivatives (), where sulfur atoms introduce alternative intermolecular interactions (e.g., S···S contacts) .

Data Tables

Table 1: Structural and Physical Properties

生物活性

N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

- Molecular Formula : C13H16N4O4

- Molecular Weight : 288.30 g/mol

- CAS Number : 125700-69-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

- Antimicrobial Activity : Research has indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies have shown that similar benzotriazine derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Antimicrobial Studies

A study published in EurekaSelect evaluated the antibacterial activity of benzotriazine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as an antibacterial agent .

Anticancer Activity

In a recent investigation, compounds structurally related to N-(2,2-dimethoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide were tested for cytotoxicity against human cancer cell lines. The study revealed that these compounds induced apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that it could effectively inhibit AChE activity, potentially aiding in the management of cognitive decline associated with such diseases .

Case Studies

| Study | Focus | Results |

|---|---|---|

| EurekaSelect (2024) | Antimicrobial | Significant inhibition of S. aureus and E. coli at low concentrations |

| PMC Study (2024) | Anticancer | Induced apoptosis in cancer cell lines with IC50 values between 10-30 µM |

| AChE Inhibition Study (2023) | Neuroprotection | Effective inhibition of AChE activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。